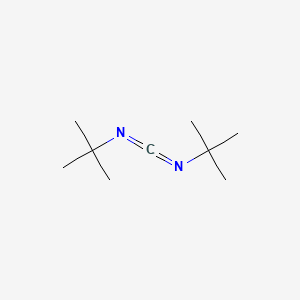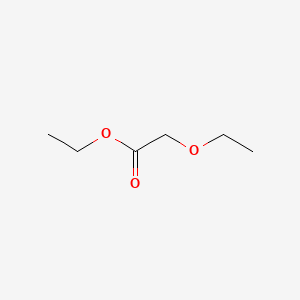
3,3,3-Tris(4-chlorophenyl)propionic acid
描述
3,3,3-三(4-氯苯基)丙酸是一种有机化合物,分子式为 (ClC6H4)3CCH2CO2H。 它以其对某些酶的强效抑制作用而闻名,特别是蛋白酪氨酸磷酸酶,如耶尔森氏菌 PTP(蛋白酪氨酸磷酸酶)YopH 。该化合物以其三个连接到丙酸主链上的 4-氯苯基基团为特征,使其成为各种科学研究领域的独特而重要的分子。
作用机制
3,3,3-三(4-氯苯基)丙酸的主要作用机制涉及其对蛋白酪氨酸磷酸酶如耶尔森氏菌 PTP YopH 的抑制作用。 该化合物与酶的活性位点结合,阻止其活性,从而影响各种细胞信号通路 。这种抑制会导致细胞功能改变,并具有潜在的治疗意义。
类似化合物:
3,3,3-三苯基丙酸: 缺少氯原子,使其作为酶抑制剂的效力较低。
3,3,3-三(4-溴苯基)丙酸: 结构相似,但氯原子被溴原子取代,这可能会改变其反应性和效力。
3,3,3-三(4-氟苯基)丙酸: 包含氟原子,可能影响其化学性质和生物活性。
独特性: 3,3,3-三(4-氯苯基)丙酸的独特之处在于它含有三个 4-氯苯基基团,这增强了其对特定酶的抑制作用。这种结构特征使其与其他类似化合物区别开来,并在科学研究中发挥着重要作用。
生化分析
Biochemical Properties
3,3,3-Tris(4-chlorophenyl)propionic acid interacts with the enzyme protein-tyrosine phosphatase (PTP) YopH, inhibiting its activity . The nature of this interaction is inhibitory, meaning that the presence of this compound reduces the activity of YopH .
Cellular Effects
Its role as an inhibitor of YopH suggests that it may influence cell signaling pathways regulated by this enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the enzyme YopH, resulting in the inhibition of this enzyme . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
准备方法
合成路线和反应条件: 3,3,3-三(4-氯苯基)丙酸的合成通常涉及 4-氯苯甲醛与丙二酸在碱存在下的反应,然后进行脱羧反应。反应条件通常包括:
碱: 乙醇钠或碳酸钾
溶剂: 乙醇或甲醇
温度: 回流条件
工业生产方法: 虽然具体的工业生产方法没有被广泛记录,但合成过程通常遵循与实验室方法类似的路线,但规模更大,并且针对产量和纯度进行了优化。
化学反应分析
反应类型: 3,3,3-三(4-氯苯基)丙酸可以进行各种化学反应,包括:
氧化: 转化为相应的羧酸或酮。
还原: 形成醇或烷烃。
取代: 芳香环的卤化或硝化。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 氢化铝锂 (LiAlH4) 或钯催化剂上的氢化。
取代: 在路易斯酸如三氯化铝 (AlCl3) 存在下,使用氯或溴进行卤化。
主要产物:
氧化: 形成具有额外羧基或酮基的 3,3,3-三(4-氯苯基)丙酸衍生物。
还原: 形成 3,3,3-三(4-氯苯基)丙醇或 3,3,3-三(4-氯苯基)丙烷。
取代: 形成 3,3,3-三(4-氯苯基)丙酸的卤化或硝化衍生物。
科学研究应用
3,3,3-三(4-氯苯基)丙酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 作为蛋白酪氨酸磷酸酶的强效抑制剂,使其在研究酶功能和信号通路方面具有价值。
医药: 由于其对特定酶的抑制作用,具有潜在的治疗应用。
工业: 用于开发新材料和化学工艺。
相似化合物的比较
3,3,3-Triphenylpropanoic acid: Lacks the chlorine atoms, making it less potent as an enzyme inhibitor.
3,3,3-Tris(4-bromophenyl)propanoic acid: Similar structure but with bromine atoms instead of chlorine, which may alter its reactivity and potency.
3,3,3-Tris(4-fluorophenyl)propanoic acid: Contains fluorine atoms, potentially affecting its chemical properties and biological activity.
Uniqueness: 3,3,3-Tris(4-chlorophenyl)propanoic acid is unique due to the presence of three 4-chlorophenyl groups, which enhance its inhibitory effects on specific enzymes. This structural feature distinguishes it from other similar compounds and contributes to its significant role in scientific research.
属性
IUPAC Name |
3,3,3-tris(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIVWYJOCNGZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176065 | |
| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-06-1 | |
| Record name | 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Tris(4-chlorophenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-tris(p-chlorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3SB44ZHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















